N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c17-9(7-2-1-3-8(6-7)16(18)19)12-10-13-14-11-15(10)4-5-20-11/h1-3,6H,4-5H2,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLPMFKFXPENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiazole ring is formed through cyclization reactions.
Construction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often involving azides and alkynes.
Nitration: The benzamide moiety is nitrated using concentrated nitric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Aminobenzamides.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind effectively to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer effects by interfering with cell division pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The thiazolotriazole scaffold allows for diverse substitutions, significantly altering molecular properties. Key analogues include:
Key Research Findings and Limitations
Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents enhance reactivity but differ in metabolic outcomes. Nitro groups may raise toxicity concerns, whereas trifluoromethyl groups are often used to improve drug-like properties .
Structural Complexity vs. Activity : Bulkier substituents (e.g., tert-butyl) improve lipophilicity but may reduce solubility. Simpler aliphatic chains (e.g., 2-ethylbutanamide) offer synthetic ease but lower target affinity .
Unresolved Questions : Direct comparisons of antitubercular activity between the nitro-substituted compound and H127 are absent in the evidence. Enzyme inhibition mechanisms (FabI vs. alternative targets like FabK) remain speculative without biochemical assays .
Biological Activity
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-triazole ring system fused with a nitro-substituted benzamide. Its molecular formula is , and it has a molecular weight of 256.26 g/mol. The presence of the nitro group and the unique thiazole-triazole moiety contributes to its potential biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound has been shown to bind to DNA, particularly within the minor groove. This interaction can inhibit DNA replication and transcription, leading to antiproliferative effects in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various strains of bacteria such as E. coli and S. aureus. The presence of the nitro group may enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis .
- Antitumor Activity : Research has demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro. For instance, compounds similar to this compound showed significant cytotoxicity against lung cancer cell lines (A549 and HCC827) with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of A549 and HCC827 cell lines | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| DNA Binding | Binds within the minor groove |
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor efficacy of various thiazole-triazole derivatives, this compound was evaluated using both 2D and 3D cell culture models. The results indicated that the compound exhibited a dose-dependent decrease in cell viability across multiple cancer cell lines. Notably:
- A549 Cell Line : IC50 = 6.75 μM (2D), 9.31 μM (3D)
- HCC827 Cell Line : IC50 = 5.13 μM (2D), 7.02 μM (3D)
These findings suggest that while the compound is effective in vitro, further optimization is necessary to enhance selectivity towards cancer cells over normal cells .
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties revealed that this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity as well as interference with metabolic pathways critical for bacterial survival .
Q & A
Q. What established synthetic routes are available for N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide?
The compound is synthesized via two primary routes:
- One-pot synthesis : A catalyst-free method using trifluoroacetic acid and 4-methallylthiosemicarbazide under reflux conditions yields the thiazolotriazole core. This approach achieves high yields (~75–85%) and avoids costly catalysts .
- Multi-step synthesis : A sequence involving (i) alkylation of thiol intermediates (e.g., 7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole-3-thiol) with ethyl bromoacetate, (ii) hydrazide formation using hydrazine hydrate, and (iii) condensation with nitrobenzaldehyde derivatives. Yields exceed 80% with rigorous control of solvent (DMF/acetone) and temperature (80°C) . Characterization: FTIR (C=O, N–H stretches), / NMR, and HRMS are critical for confirming structure .
Q. What biological activities are associated with this compound?
- Antimicrobial activity : Evaluated against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) via serial dilution assays. Minimum inhibitory concentrations (MICs) range from 8–64 µg/mL, depending on substituents .
- Enzyme inhibition : Molecular docking (Glide XP) predicts strong binding to bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 targets, with docking scores ≤−8.5 kcal/mol .
Q. Which analytical techniques are essential for characterizing this compound?
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural confirmation :
- : Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylene groups in the thiazolotriazole core (δ 3.0–4.0 ppm) .
- HRMS : Accurate mass determination (e.g., [M+H] for CHNOS: calculated 318.1152, observed 318.1155) .
Advanced Research Questions
Q. How can reaction yields be optimized for one-pot syntheses of thiazolotriazole derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps .
- Temperature control : Maintaining 80°C during hydrazide formation minimizes side products (e.g., over-oxidation) .
- Catalyst-free conditions : Avoiding metal catalysts reduces purification complexity and improves scalability .
- Yield analysis : Use integration of crude mixtures to identify unreacted starting materials and optimize stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Compare MIC values using identical bacterial strains (e.g., ATCC vs. MTCC strains) and broth microdilution protocols .
- Purity validation : Contradictions may arise from impurities; orthogonal techniques (HPLC, ) ensure ≥95% purity .
- Docking validation : Re-dock known inhibitors (e.g., trimethoprim for DHFR) to calibrate computational models before analyzing new derivatives .
Q. How do tautomeric forms impact the compound’s reactivity and bioactivity?
- Tautomer identification : X-ray crystallography (e.g., C=O vs. C–S bond lengths) and distinguish thione (C=S) and thiol (C–SH) forms .
- Bioactivity correlation : Thione tautomers exhibit stronger antimicrobial activity due to enhanced hydrogen bonding with enzyme active sites (e.g., DHFR Asp27) .
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict dominant tautomers in physiological conditions .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- ADMET profiling : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%ABS), blood-brain barrier penetration (logBB), and cytochrome P450 interactions .
- Solubility enhancement : Introduce polar groups (e.g., –SONH) at the benzamide moiety to improve aqueous solubility (clogP reduction from 3.2 to 1.8) .
Methodological Notes
- Synthetic reproducibility : Replicate one-pot reactions under inert atmosphere (N) to prevent oxidation of thiol intermediates .
- Docking protocols : Optimize protein-ligand grids using OPLS-2005 force fields and include solvent (explicit water) for accurate binding affinity rankings .
- Data reporting : Include full spectral datasets (e.g., NMR chemical shifts, IR bands) in supplementary materials to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
